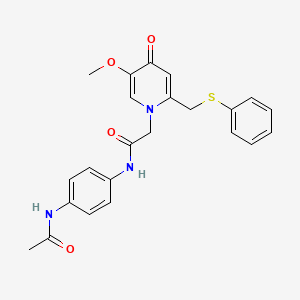

N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

This compound features a pyridinone core (5-methoxy-4-oxo-pyridin-1(4H)-yl) linked to an acetamide group substituted with a 4-acetamidophenyl moiety.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-16(27)24-17-8-10-18(11-9-17)25-23(29)14-26-13-22(30-2)21(28)12-19(26)15-31-20-6-4-3-5-7-20/h3-13H,14-15H2,1-2H3,(H,24,27)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCFUNYKFXZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

Introduction of the Methoxy and Oxo Groups: Methoxylation and oxidation reactions are carried out to introduce the methoxy and oxo groups into the pyridine ring. Common reagents include methanol and oxidizing agents like potassium permanganate.

Attachment of the Phenylthio-Methyl Group: The phenylthio-methyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halomethyl derivative.

Coupling with the Acetamidophenyl Group: The final step involves coupling the pyridine derivative with the acetamidophenyl group through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylthio-methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The phenylthio-methyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines, alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.

Pathways: The compound may modulate signaling pathways, enzyme activities, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Pyridinone/Quinazolinone Cores

Several compounds share the 4-oxo-heterocyclic core (pyridinone or quinazolinone) coupled with acetamide substituents:

Key Observations :

- The target compound's pyridinone core differs from quinazolinone analogs but retains the 4-oxo-acetamide scaffold critical for interactions with bacterial enzymes (e.g., InhA) .

- The phenylthio group in the target compound is structurally analogous to compounds like ST57, which are synthesized via 2-(phenylthio)acetyl chloride intermediates .

Substituent Effects on Physicochemical Properties

- Phenylthio vs. Piperazine Groups : Compounds with phenylthio substituents (e.g., ST57, compound 51 ) exhibit moderate yields (42–61%) and melting points (156–204°C), while piperazine-containing analogs (e.g., 8b ) show higher melting points (159–160°C) due to increased polarity .

- Hydroxy/Amino Substituents: Hydroxyphenyl derivatives (e.g., 4e ) have higher yields (76%) compared to nitro- or methoxy-substituted analogs, suggesting electron-donating groups improve reaction efficiency.

Critical Analysis and Limitations

- Data Gaps : Direct synthesis, melting point, and bioactivity data for the target compound are unavailable, necessitating inferences from structural analogs.

- Structural Divergence: The pyridinone core in the target compound differs from quinazolinone-based analogs, which may alter binding affinity to biological targets.

Biological Activity

N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound with potential biological significance. Its structure suggests possible interactions with various biological targets, particularly in the context of cancer therapy and antimicrobial activity. This article reviews its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 348.43 g/mol. The presence of both acetamide and methoxy groups indicates a potential for diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, derivatives of similar structures have shown significant telomerase inhibitory activity, which is crucial in cancer cell proliferation. For instance, compounds with similar moieties exhibited IC50 values below 1 µM, indicating potent inhibition compared to staurosporine (IC50 = 6.41 µM) .

Case Study: Telomerase Inhibition

In a study focused on telomerase inhibitors, compounds structurally related to N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide demonstrated significant telomerase inhibition. The study concluded that modifications in the methoxy group and phenyl ring substituents significantly impacted telomerase activity, suggesting a structure–activity relationship (SAR) that could be exploited for drug design .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research into similar acetamide derivatives has revealed effective antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, derivatives were found to outperform standard antibiotics like ampicillin in terms of minimum inhibitory concentration (MIC) .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo...) | 0.004 - 0.03 | Excellent against E. coli |

| Ampicillin | 0.015 - 0.03 | Moderate against E. coli |

| Staurosporine | 6.41 | Poor against various strains |

The mechanisms through which N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide exerts its biological effects are multifaceted:

- Telomerase Inhibition : The compound's ability to inhibit telomerase may lead to cell cycle arrest and apoptosis in cancer cells, disrupting their proliferation .

- Antimicrobial Action : The structural components may facilitate interactions with bacterial cell membranes or inhibit essential enzymatic pathways, leading to bacterial cell death .

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor pH (6.5–7.5) during substitution to minimize side products .

- Employ thin-layer chromatography (TLC) to track intermediate formation .

Basic: How is structural integrity confirmed, and what analytical methods are critical?

Q. Key Techniques :

- NMR Spectroscopy : Assign peaks for the acetamide (δ 2.1 ppm, singlet) and pyridinone (δ 7.2–8.0 ppm) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.